5-Formylfuran-3-sulfonamide
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Overview
Description
5-Formylfuran-3-sulfonamide is an organosulfur compound with the molecular formula C5H5NO4S It is characterized by the presence of a formyl group (-CHO) attached to a furan ring, which is further substituted with a sulfonamide group (-SO2NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formylfuran-3-sulfonamide typically involves the formylation of furan derivatives followed by sulfonamide substitution. One common method is the Vilsmeier-Haack reaction, where furan is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. The resulting 5-formylfuran is then reacted with sulfonamide reagents under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Formylfuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 5-Carboxyfuran-3-sulfonamide
Reduction: 5-Hydroxymethylfuran-3-sulfonamide
Substitution: Derivatives with different substituents on the sulfonamide nitrogen
Scientific Research Applications
5-Formylfuran-3-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of novel materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Formylfuran-3-sulfonamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Formylfuran-2-sulfonamide: Similar structure but with the formyl group at the 2-position of the furan ring.
5-Formylthiophene-3-sulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
5-Formylpyrrole-3-sulfonamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
5-Formylfuran-3-sulfonamide is unique due to the specific positioning of the formyl and sulfonamide groups on the furan ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-formylfuran-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c6-11(8,9)5-1-4(2-7)10-3-5/h1-3H,(H2,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNKAEVNNWRKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1S(=O)(=O)N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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